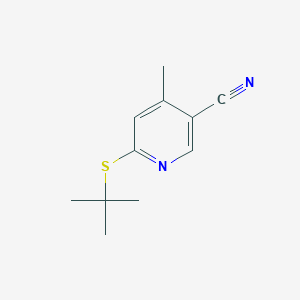
6-(tert-Butylthio)-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylthio)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylthio group and a methyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-4-methylnicotinonitrile typically involves the introduction of the tert-butylthio group to a nicotinonitrile precursor. One common method involves the reaction of 4-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitriles depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butylthio)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butylthio)-4-methylpyridine
- 6-(tert-Butylthio)-4-methylquinoline
- 6-(tert-Butylthio)-4-methylisoquinoline
Uniqueness
6-(tert-Butylthio)-4-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8-5-10(14-11(2,3)4)13-7-9(8)6-12/h5,7H,1-4H3 |
InChI Key |
PLCKCKACLNZTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


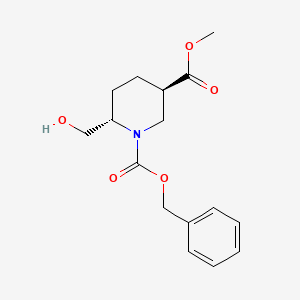


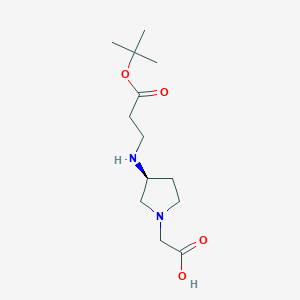
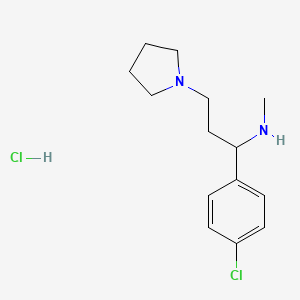


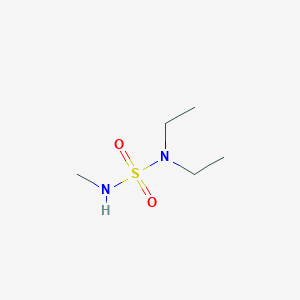

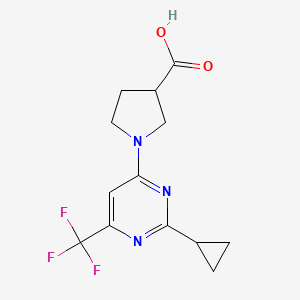
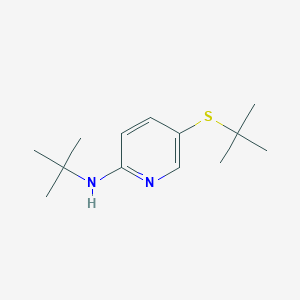
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
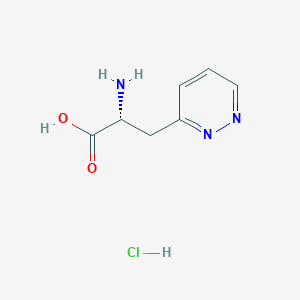
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
